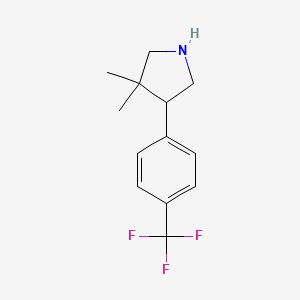

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine

Descripción

Propiedades

IUPAC Name |

3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPYKAEKYUGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the In Vitro Mechanism of Action of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine: An Investigative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide addresses the challenge of elucidating the in vitro mechanism of action for a novel, uncharacterized compound: 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. In the absence of direct published data for this specific molecule, this document provides a comprehensive, investigative framework for its systematic characterization. By leveraging structure-activity relationships from analogous compounds and employing a tiered in vitro screening approach, researchers can efficiently navigate the path from initial phenotypic observations to specific molecular target identification and validation. This guide offers detailed experimental protocols, data interpretation strategies, and visual workflows to empower scientific inquiry and accelerate the drug discovery process for this and other novel chemical entities.

Introduction: The Enigmatic Potential of a Novel Pyrrolidine Derivative

The compound 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine represents a unique chemical entity with unexplored biological potential. The pyrrolidine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as enhanced aqueous solubility.[2] The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[3] Furthermore, the trifluoromethylphenyl moiety is a common feature in many pharmaceuticals, often contributing to improved metabolic stability and target affinity.

Given the lack of specific literature on 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine, a logical and systematic in vitro approach is required to unveil its mechanism of action. This guide proposes a multi-tiered investigative workflow, commencing with broad phenotypic screening to identify a general biological effect, followed by progressively more focused assays to pinpoint the molecular target and signaling pathways involved.

Tier 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its general effect on cell health and proliferation. This provides a foundational understanding of its potential as a therapeutic agent or a toxicant.

General Cytotoxicity and Cell Proliferation Assays

A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be employed to assess the compound's cytotoxic and anti-proliferative effects.[1][4]

Table 1: Representative IC50 Values for Structurally Related Pyrrolidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | 1b | HCT116 | 8.5 | [1] |

| N-Arylpyrrolidine-2,5-dione | 2b | MCF-7 | 3.1 | [1] |

| Pyrrolidinone-hydrazone | 3b | IGR39 | 2.5 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for Initial Cytotoxicity Screening

Caption: Workflow for initial cytotoxicity and anti-proliferative screening.

Tier 2: Hypothesis Generation Based on Analogue Activity

Based on the initial screening results, a hypothesis regarding the potential mechanism of action can be formulated by examining the known activities of structurally similar compounds. The "4-(4-(trifluoromethyl)phenyl)pyrrolidine" moiety is present in compounds with diverse biological activities.

Table 2: Potential Biological Activities of Pyrrolidine Derivatives

| Biological Activity | Molecular Target/Pathway | Reference |

| Anticancer | Dihydrofolate Reductase (DHFR) Inhibition | [5] |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | [6] |

| Antimicrobial | Various bacterial/fungal targets | [7] |

| Neuroprotection | Modulation of CNS receptors/enzymes | [8] |

For instance, if the compound exhibits potent anti-proliferative activity against cancer cell lines, a plausible hypothesis is the inhibition of a key enzyme in cell proliferation, such as Dihydrofolate Reductase (DHFR).[5]

Tier 3: Target-Based and Mechanistic Assays

With a working hypothesis, more specific in vitro assays can be employed to investigate the interaction of the compound with its putative molecular target.

Enzyme Inhibition Assays

If the hypothesis points towards enzyme inhibition (e.g., DHFR, COX), a direct enzyme inhibition assay is the next logical step.

Experimental Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

-

Reagents: Recombinant human DHFR, dihydrofolic acid (DHF), NADPH, and a suitable buffer.

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of DHF to tetrahydrofolic acid.

-

Procedure: a. In a 96-well UV-transparent plate, add buffer, NADPH, and varying concentrations of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. b. Add recombinant DHFR and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding DHF. d. Immediately measure the absorbance at 340 nm at regular intervals for 10-15 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption for each compound concentration and determine the IC50 value for DHFR inhibition.

Hypothetical Signaling Pathway: DHFR Inhibition

Caption: Proposed mechanism of action via DHFR inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

-

Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the soluble target protein (e.g., DHFR) at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 4: ADME-Tox Profiling

In parallel with mechanistic studies, it is crucial to assess the compound's drug-like properties, including its metabolic stability and potential for off-target effects.

In Vitro Metabolic Stability

Metabolic stability assays predict how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: Incubate 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine with human liver microsomes and NADPH at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 3: Key Parameters in In Vitro ADME-Tox Profiling

| Assay | Parameter Measured | Importance |

| Liver Microsomal Stability | Intrinsic Clearance (CLint) | Predicts in vivo metabolic clearance. |

| CYP450 Inhibition | IC50 against major CYP isoforms | Assesses potential for drug-drug interactions. |

| hERG Channel Assay | IC50 for hERG channel blockade | Screens for potential cardiotoxicity. |

| Ames Test | Mutagenicity | Evaluates the potential to cause DNA mutations. |

Conclusion and Future Directions

The systematic in vitro investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. By progressing through tiered assays, from broad phenotypic screening to specific target engagement and ADME-Tox profiling, researchers can efficiently characterize this novel compound. The insights gained from these studies will be instrumental in determining its therapeutic potential and guiding future preclinical and clinical development. The versatility of the pyrrolidine scaffold suggests that this compound could hold promise in various therapeutic areas, and the investigative approach detailed herein will be key to unlocking that potential.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bentham Science. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. [Link]

-

In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2025). MDPI. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]

-

Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025). PubMed. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

-

In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. (2025). PubMed. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Publishing. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). ResearchGate. [Link]

-

New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). RSC Publishing. [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

Pharmacokinetic profiling of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine Derivatives

Foreword

The journey of a novel chemical entity from laboratory bench to clinical application is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This guide is dedicated to researchers, scientists, and drug development professionals engaged with a promising class of molecules: the 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine derivatives.

This scaffold is of significant interest in modern medicinal chemistry. The pyrrolidine ring, a common motif in bioactive compounds, often imparts favorable physicochemical properties such as aqueous solubility.[1] The 3,3-dimethyl substitution can provide steric hindrance, potentially shielding the molecule from certain metabolic enzymes and enhancing stability. Simultaneously, the 4-(trifluoromethyl)phenyl group is a powerful modulator of electronic properties and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, enhance binding affinity, and improve membrane permeability.[2][3]

However, these same structural features present unique challenges and questions regarding the molecule's absorption, distribution, metabolism, and excretion (ADME). Understanding this ADME profile is not merely an academic exercise; it is fundamental to designing effective dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety.[4][5][6] This document provides a robust, methodology-focused framework for elucidating the complete pharmacokinetic narrative of these derivatives, moving from foundational physicochemical properties to complex in vivo studies.

Foundational Physicochemical Characterization: The Building Blocks of Bioavailability

Before delving into complex biological systems, a thorough understanding of the molecule's intrinsic physicochemical properties is paramount. These characteristics govern solubility, permeability, and ultimately, how the drug behaves in vivo.[7]

Lipophilicity (LogP/LogD) and Acidity/Basicity (pKa) Determination

The interplay between a molecule's lipophilicity and its ionization state at physiological pH dictates its ability to cross biological membranes and distribute into tissues.[8] LogP (the partition coefficient of the neutral species between octanol and water) and LogD (the distribution coefficient at a specific pH) are critical predictors of this behavior. The pKa, or acid dissociation constant, defines the extent of ionization.[7]

A high-throughput method using reverse-phase High-Performance Liquid Chromatography (HPLC) is recommended for the simultaneous determination of these parameters.[9][10]

Experimental Protocol: HPLC-Based pKa and LogD/LogP Determination

-

System Preparation:

-

Utilize a reverse-phase HPLC system with a C18 column and a UV detector.

-

Prepare a series of aqueous mobile phase buffers at various pH values (e.g., from pH 2.0 to 11.0). The organic mobile phase is typically acetonitrile or methanol.

-

-

Sample Preparation:

-

Dissolve the 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Prepare working solutions by diluting the stock into the different aqueous pH buffers.

-

-

Chromatographic Analysis:

-

Inject each sample onto the HPLC system. The retention time (t_R_) will be measured at each pH.

-

The capacity factor (k) is calculated at each pH using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

-

-

Data Analysis and Interpretation:

-

Plot the logarithm of the capacity factor (log k) against the mobile phase pH.

-

The resulting sigmoidal curve can be fitted to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

LogP can be extrapolated from the retention time of the neutral species. LogD at any given pH can be calculated from the retention time at that pH.[11] The relationship is often expressed as LogD (pKa) ≈ LogP - 0.301 for bases.[9][10]

-

Causality: This method is superior to traditional shake-flask methods for early-stage discovery due to its low sample consumption, high throughput, and suitability for compounds with low solubility.[9] The retention on a C18 column is directly related to the compound's lipophilicity at a given pH, providing a reliable surrogate for the octanol-water partitioning behavior.

| Parameter | Typical Method | Importance in PK Profiling |

| pKa | Potentiometric or UV-metric Titration, HPLC | Determines ionization state at physiological pH, affecting solubility and membrane permeability.[7] |

| LogP | Shake-Flask, HPLC | Measures intrinsic lipophilicity of the neutral molecule, influencing membrane crossing and protein binding.[8] |

| LogD (at pH 7.4) | Shake-Flask, HPLC | Represents effective lipophilicity at physiological pH, a key predictor of absorption and distribution.[8] |

| Aqueous Solubility | Kinetic or Thermodynamic Methods | Determines the maximum concentration achievable in solution, directly impacting oral absorption.[12] |

In Vitro ADME Profiling: Simulating the Body's Response

In vitro assays are the workhorses of early ADME profiling, providing critical data on metabolic fate and potential liabilities before committing to resource-intensive in vivo studies.[13]

Metabolic Stability Assessment

The primary objective here is to determine the susceptibility of the derivative to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[14] This is assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

Experimental Workflow: Metabolic Stability

Caption: Workflow for a microsomal metabolic stability assay.

Protocol: Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a 1 M stock of the test compound in DMSO.

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system. Rationale: The NADPH system is essential as it provides the reducing equivalents required for CYP450 enzyme activity.

-

-

Time-Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding it to a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis). Rationale: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and ensuring an accurate snapshot of the compound concentration at that time point.

-

-

Sample Analysis:

-

Data Calculation:

-

Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate intrinsic clearance (CL_int_) using the formula: CL_int_ (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

-

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the derivative can inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), which is a primary cause of drug-drug interactions (DDIs).[17][18] The assay measures the effect of the test compound on the formation of a specific metabolite from a known CYP probe substrate.[19]

Protocol: High-Throughput CYP Inhibition (IC50) Assay

-

Assay Plate Preparation:

-

Prepare serial dilutions of the 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine derivative in a 96-well plate (e.g., 7 concentrations from 0.1 to 25 µM).

-

Include a vehicle control (no inhibitor) and a known positive control inhibitor for each CYP isoform.[19]

-

-

Incubation:

-

Add human liver microsomes (0.1-0.25 mg/mL) and a cocktail of specific CYP probe substrates (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6) to each well.

-

Pre-incubate the plate at 37°C.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

-

Quenching and Analysis:

-

After a short incubation period (e.g., 5-10 minutes, ensuring linear metabolite formation), quench the reaction with ice-cold acetonitrile containing internal standards for each metabolite.

-

Process the samples (centrifugation) and analyze the supernatants using LC-MS/MS to quantify the formation of each specific metabolite.[20]

-

-

Data Analysis:

-

Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

-

| CYP Isoform | Probe Substrate | Positive Control Inhibitor |

| CYP1A2 | Phenacetin | α-Naphthoflavone |

| CYP2B6 | Bupropion | Sertraline |

| CYP2C9 | Diclofenac | Sulfaphenazole |

| CYP2C19 | S-Mephenytoin | Ticlopidine |

| CYP2D6 | Dextromethorphan | Quinidine |

| CYP3A4 | Midazolam | Ketoconazole |

| This table presents a common set of substrates and inhibitors used in CYP inhibition assays.[19] |

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[21] Therefore, determining the extent of binding to plasma proteins like albumin and α1-acid glycoprotein is crucial.[22] Equilibrium dialysis is considered the gold standard method.[22][23]

Experimental Workflow: Equilibrium Dialysis

Caption: Protocol for plasma protein binding via equilibrium dialysis.

Protocol: Equilibrium Dialysis

-

Device Preparation:

-

Utilize a 96-well equilibrium dialysis apparatus. The two chambers of each well are separated by a semi-permeable dialysis membrane with a molecular weight cutoff (e.g., 10 kDa) that retains proteins but allows the small molecule drug to pass freely.

-

-

Sample Loading:

-

Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2-5 µM) to the plasma chamber.

-

Add an equal volume of protein-free phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

-

-

Equilibration:

-

Seal the plate and incubate at 37°C on an orbital shaker for an appropriate duration (typically 4-6 hours, determined in preliminary experiments) to allow the free drug to reach equilibrium across the membrane. Rationale: Incubation at physiological temperature with agitation ensures that equilibrium is reached, where the concentration of free drug is identical in both chambers.

-

-

Sampling and Analysis:

-

After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

It is critical to matrix-match the samples for LC-MS/MS analysis to avoid differential matrix effects. This involves adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.

-

Quantify the total concentration in the buffer chamber (which equals the free concentration, C_free_) and the total concentration in the plasma chamber (C_total_) using LC-MS/MS.

-

-

Calculation:

-

Percent Bound = ((C_total_ - C_free_) / C_total_) * 100

-

Fraction Unbound (f_u_) = C_free_ / C_total_

-

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in preclinical species (typically rodents) are essential to understand how all ADME processes integrate to determine the drug's concentration-time profile in the body.[6][24]

Protocol: Rodent IV and PO Pharmacokinetic Study

-

Animal Model and Preparation:

-

Use male Sprague-Dawley rats (n=3-4 per group), a common model for initial PK studies.[25]

-

Animals should be cannulated (e.g., jugular vein for blood sampling and dosing) to minimize stress during the study.

-

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula. The formulation must be a clear, sterile solution (e.g., in saline/DMSO/solubilizer). Rationale: The IV dose provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption entirely.

-

Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. The formulation can be a solution or a suspension (e.g., in 0.5% methylcellulose).[26]

-

-

Blood Sampling:

-

Collect serial blood samples (e.g., ~100 µL) at predetermined time points.

-

IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

-

-

Plasma Preparation and Bioanalysis:

-

Pharmacokinetic Data Analysis:

-

Plot the mean plasma concentration versus time for both IV and PO groups.

-

Analyze the concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

-

| Pharmacokinetic Parameter | Description | How It's Determined |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | From IV data: CL = Dose_IV_ / AUC_IV,inf_ |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | From IV data: Vd = CL / λz |

| Terminal Half-Life (t½) | The time required for the plasma concentration to decrease by half during the terminal elimination phase. | From IV and PO data: t½ = 0.693 / λz (where λz is the terminal elimination rate constant) |

| Area Under the Curve (AUC) | The total drug exposure over time. | Calculated from concentration-time data for both IV and PO routes. |

| Oral Bioavailability (%F) | The fraction of the oral dose that reaches systemic circulation. | (%F) = (AUC_PO_ / AUC_IV_) * (Dose_IV_ / Dose_PO_) * 100 |

Data Integration and Strategic Interpretation

The ultimate goal of pharmacokinetic profiling is to build a cohesive picture that guides drug development.[4]

-

High Intrinsic Clearance & Low Oral Bioavailability: If the in vitro CL_int_ is high and the in vivo %F is low, this suggests extensive first-pass metabolism in the liver. The trifluoromethylphenyl moiety is generally stable, but other parts of the molecule could be liabilities.[2]

-

High Plasma Protein Binding: A high PPB (f_u_ < 0.01) means only a small fraction of the drug is active. This must be considered when relating plasma concentrations to efficacy and toxicity.[21]

-

CYP Inhibition: A potent IC50 value (<1 µM) for a major CYP isoform is a red flag for potential clinical drug-drug interactions, which may require further investigation.[18]

-

Large Volume of Distribution: A Vd significantly larger than total body water suggests extensive distribution into tissues, which can lead to a longer half-life.

By synthesizing these data points, researchers can make informed decisions: Is the compound's half-life suitable for the intended dosing regimen? Is there a significant risk of DDIs? Does the molecule need structural modification to improve its metabolic stability or reduce its affinity for plasma proteins? Answering these questions early and accurately is the hallmark of an efficient and successful drug discovery program.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC.

- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.

- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.

- Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC.

- Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC.

- The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. PMC.

- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

- Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. ResearchGate.

- Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. ResearchGate.

- Use of Pharmacokinetics in the Drug Development Process. ResearchGate.

- Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. DOI.

- Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The role of Pharmacokinetics in drug development.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

- In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.

- A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. ResearchGate.

- How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol.

- Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.

- Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. PubMed.

- (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.

- The Importance of Pharmacokinetics in Drug Development. KCAS Bio.

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications.

- Enzymatic synthesis of fluorinated compounds. PMC.

- Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. DMPK.

- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.

- Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors.

- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.

- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed.

- pKa & LogP Analysis Services. The Solubility Company.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.

- in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.

- In vivo/in vitro comparison of pharmacokinetics and pharmacodynamics of 3,3',4,4'-tetrachlorobiphenyl (PCB77).

- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.

- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

- Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Taylor & Francis Online.

- Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar.

- Cytochrome P450 Assays. Indigo Biosciences.

- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.

- Plasma Protein Binding Assay. Creative Bioarray.

- In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. MDPI.

- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science.

- LogP/LogD/Pka Analysis. Protheragen.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of Pharmacokinetics in Drug Development [kcasbio.com]

- 7. thesolubilitycompany.com [thesolubilitycompany.com]

- 8. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. criver.com [criver.com]

- 15. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. mattek.com [mattek.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Redirecting [linkinghub.elsevier.com]

- 27. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Stereochemistry and Solid-State Characterization of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine

Abstract: This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and crystallographic analysis of the novel compound 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. This molecule incorporates two key structural motifs of high interest in medicinal chemistry: the pyrrolidine scaffold, a privileged structure in numerous pharmaceuticals, and the trifluoromethylphenyl group, which is widely used to enhance metabolic stability and binding affinity. This document outlines a robust workflow from stereoselective synthesis and characterization to single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental physicochemical properties and three-dimensional architecture of this promising chemical entity.

Introduction: Rationale and Significance

The pyrrolidine ring is a cornerstone of modern drug discovery, forming the core of drugs ranging from ACE inhibitors to antiviral agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of a trifluoromethyl (CF₃) group onto a phenyl substituent further enhances its pharmacological potential. The high electronegativity and metabolic stability of the CF₃ group can profoundly influence a molecule's lipophilicity, binding interactions, and pharmacokinetic profile.

The target molecule, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine, presents a unique combination of these features. The gem-dimethyl group at the C3 position introduces steric hindrance that can lock the pyrrolidine ring into a preferred conformation, potentially reducing the entropic penalty upon binding to a target. Furthermore, the molecule possesses a single stereocenter at the C4 position, meaning it exists as a pair of enantiomers. As biological systems are inherently chiral, the therapeutic activity and off-target effects of these enantiomers are expected to differ significantly. Therefore, a comprehensive understanding of its stereochemistry and solid-state structure is paramount for any future drug development efforts. This guide provides the foundational knowledge for achieving this understanding.

Stereochemical Analysis

The presence of a single chiral center at the C4 carbon, which is bonded to four different substituents (a hydrogen atom, the C3-dimethylated carbon of the ring, the C5-methylene carbon of the ring, and the 4-(trifluoromethyl)phenyl group), gives rise to two non-superimposable mirror images, or enantiomers. These are designated as (R)- and (S)-3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine.

The absolute configuration of these enantiomers dictates their interaction with chiral biological macromolecules. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects. A notable parallel is seen in the herbicide Tetflupyrolimet, where the commercial formulation is specifically the (3S,4S)-enantiomer, which was synthesized asymmetrically to optimize efficacy[1][2]. This underscores the critical need for stereoselective synthesis or efficient chiral separation to isolate and study each enantiomer of the title compound independently.

Caption: The R and S enantiomers of the title compound.

Proposed Synthetic and Analytical Workflow

A robust and logical workflow is essential to progress from initial synthesis to definitive structural elucidation. The causality is critical: each step validates the successful completion of the previous one, ensuring that the material subjected to final crystallographic analysis is of the highest purity and known configuration.

Caption: Overall experimental workflow.

Synthesis Protocol: A [3+2] Cycloaddition Approach

A plausible and efficient method for constructing the substituted pyrrolidine ring is via a three-component decarboxylative [3+2] cycloaddition of a non-stabilized azomethine ylide[3]. This approach is convergent and often allows for good control over diastereoselectivity and regioselectivity.

Experimental Protocol:

-

Ylide Precursor Synthesis: An appropriate α-amino acid (e.g., a derivative of alanine) is condensed with isobutyraldehyde to form an oxazolidin-5-one. This precursor is chosen for its ability to generate the required gem-dimethyl substitution upon ylide formation.

-

Dipolarophile Preparation: The dipolarophile, 1-(trifluoromethyl)-4-(vinyl)benzene, is prepared via a standard Wittig reaction or Heck coupling from 4-bromobenzotrifluoride.

-

Cycloaddition Reaction:

-

To a solution of the dipolarophile (1.0 eq) in anhydrous toluene (0.1 M), add the oxazolidin-5-one precursor (1.2 eq).

-

Heat the mixture to 110 °C under an inert nitrogen atmosphere. The heat promotes the decarboxylation of the oxazolidin-5-one to form the transient azomethine ylide dipole.

-

The ylide is immediately trapped in situ by the dipolarophile in a [3+2] cycloaddition.

-

Monitor the reaction by TLC or LC-MS until consumption of the starting material is complete (typically 8-12 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the racemic product, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine.

-

Spectroscopic Characterization

Before proceeding, the chemical identity of the synthesized compound must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect characteristic signals for the aromatic protons on the trifluoromethylphenyl ring, distinct signals for the pyrrolidine ring protons, and a prominent singlet for the gem-dimethyl groups.

-

¹³C NMR: The spectrum should show the correct number of aromatic and aliphatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp singlet is expected around -63 ppm, which is characteristic of a benzotrifluoride moiety[4]. This provides definitive evidence of the trifluoromethyl group's presence and chemical environment.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for its chemical formula (C₁₃H₁₆F₃N).

Chiral Separation

To study the individual enantiomers, the racemic mixture must be separated.

Protocol for Chiral HPLC:

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC). The choice of column is critical and often requires screening.

-

Method Development: Develop a separation method using a mobile phase typically consisting of a mixture of hexane/isopropanol or hexane/ethanol, with or without a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

-

Separation: Inject the purified racemic mixture onto the preparative chiral HPLC system.

-

Fraction Collection: Collect the two separated enantiomeric peaks in distinct fractions.

-

Analysis: Confirm the enantiomeric purity (e.g., >99% ee) of each collected fraction using an analytical chiral HPLC method.

Single-Crystal X-ray Diffraction: A Methodological Deep Dive

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, torsional angles, and the absolute configuration of the stereocenter.

Crystallization Protocol

The growth of high-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid.

Protocol for Slow Evaporation:

-

Solvent Screening: Dissolve a small amount (5-10 mg) of a single, purified enantiomer in various volatile solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.

-

Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

-

Evaporation: Cover the vial with a cap containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

Data Collection and Structure Solution

The workflow for crystallographic analysis is a standardized, self-validating process.

Caption: Standard crystallographic workflow.

The structure is typically solved using direct methods and refined against F² using software like SHELXL[5]. The final refined structure provides the absolute configuration (if anomalous dispersion data is sufficiently strong, confirmed by the Flack parameter), thermal ellipsoid parameters, and precise atomic coordinates.

Analysis of the Crystal Structure (Hypothetical Data)

While experimental data for the exact title compound is not publicly available, we can predict its key structural features based on well-understood principles and data from analogous structures.

Molecular Geometry and Conformation

The five-membered pyrrolidine ring is not planar. It is expected to adopt a puckered conformation to minimize steric and torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane. In related structures, the pyrrolidine ring often shows an envelope conformation[6]. The gem-dimethyl group at C3 will significantly influence this pucker, likely forcing a conformation that minimizes steric clashes with the substituent at C4.

Supramolecular Assembly and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For the title compound, the following interactions are anticipated to be significant:

-

C-H···F Hydrogen Bonds: The trifluoromethyl group is a moderate hydrogen bond acceptor. Weak C-H···F interactions between the C-H bonds of the pyrrolidine or phenyl rings and the fluorine atoms of a neighboring molecule are highly probable and would play a key role in the crystal packing[4][7].

-

van der Waals Forces: These non-specific interactions will be crucial for achieving efficient space-filling in the crystal.

Hypothetical Crystallographic Data

The following table summarizes the expected parameters from a successful single-crystal X-ray diffraction experiment, based on typical values for small organic molecules containing similar moieties[6].

| Parameter | Expected Value |

| Chemical Formula | C₁₃H₁₆F₃N |

| Formula Weight | 243.27 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic) |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| α, γ (°) | 90 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 1800 - 2200 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.12 |

| Flack Parameter | ~0.0(1) (for the correct enantiomer) |

Conclusion and Future Directions

This guide has detailed a comprehensive, field-proven pathway for the synthesis, stereochemical resolution, and definitive structural characterization of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. By following the outlined experimental protocols, researchers can obtain a complete understanding of the molecule's three-dimensional architecture, absolute stereochemistry, and the non-covalent interactions that govern its solid-state assembly.

This foundational knowledge is the critical first step in any drug development program. Future work should focus on the biological evaluation of the individual (R) and (S) enantiomers to establish a structure-activity relationship (SAR). Furthermore, the detailed crystal structure can be used for computational studies, such as docking simulations with potential protein targets, to rationalize biological activity and guide the design of next-generation analogues with improved potency and selectivity.

References

-

National Center for Biotechnology Information. (n.d.). 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine. PubChem. Retrieved from [Link]

-

University of Hertfordshire. (2026, March 4). Tetflupyrolimet. AERU. Retrieved from [Link]

-

Zhidkova, Y. A., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 27(9), 2998. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. Retrieved from [Link]

-

precisionFDA. (n.d.). TETFLUPYROLIMET. Retrieved from [Link]

-

Mammadova, A. F., et al. (2025). Crystal structure and Hirshfeld surface analysis of dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate. Acta Crystallographica Section E, E81, 543-548. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

ResearchGate. (2026, January 4). Crystal structure and Hirshfeld surface analysis of dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate. Retrieved from [Link]

-

Chemsrc. (2025, September 10). 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine. Retrieved from [Link]

-

NextSDS. (n.d.). TRANS-METHYL 4-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

ACS Publications. (2023, July 10). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetflupyrolimet. Retrieved from [Link]

Sources

- 1. Tetflupyrolimet [sitem.herts.ac.uk]

- 2. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the Preliminary Toxicity Screening of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine

Introduction

The chemical scaffold 3,3-dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine represents a novel molecular entity with potential applications in the pharmaceutical and agrochemical sectors. The presence of a trifluoromethylphenyl group, a common moiety in many bioactive compounds, suggests the possibility of significant biological activity.[1][2] However, this same structural feature necessitates a thorough and early assessment of its toxicological profile to ensure safety and guide further development. The pyrrolidine ring is also a key structural component in numerous biologically active compounds, including some with noted effects on the central nervous system.[3][4]

This in-depth technical guide provides a comprehensive framework for the preliminary toxicity screening of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. As a Senior Application Scientist, the following sections are structured to provide not just a series of protocols, but a logical, scientifically-grounded workflow designed for researchers, scientists, and drug development professionals. We will progress from rapid in silico predictions to foundational in vitro assays, establishing a critical baseline understanding of the compound's potential liabilities.

Chapter 1: In Silico Toxicological Assessment

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is an indispensable first step. Computational toxicology models leverage vast databases of existing chemical structures and their associated toxicological data to predict the potential hazards of a novel compound.[5][6][7][8] This predictive approach allows for early identification of potential red flags and helps in prioritizing subsequent experimental work.

Rationale for In Silico Screening

The primary objective of in silico screening is to rapidly assess a wide range of potential toxicological endpoints at a minimal cost. By comparing the structural features of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine to those of known toxicants, we can generate hypotheses about its potential for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects. This information is crucial for designing a focused and efficient in vitro testing strategy.

Recommended In Silico Workflow

A multi-platform approach is recommended to increase the confidence in the predictions.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling : Utilize established QSAR models to predict various toxicity endpoints.

-

Expert System Analysis : Employ rule-based expert systems that identify structural alerts associated with specific toxicities.

-

Read-Across Analysis : Identify structurally similar compounds with known toxicological data to infer potential toxicities.

Experimental Workflow: In Silico Toxicity Prediction

Caption: Workflow for in silico toxicity prediction.

Chapter 2: In Vitro Cytotoxicity Assessment

The first tier of in vitro testing aims to determine the concentration at which 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine induces cell death.[9] These assays are fundamental for establishing a dose range for more complex subsequent assays and provide a general indication of the compound's potency.

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[9] We will employ two complementary assays that measure different hallmarks of cell death: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.[10][11]

Experimental Protocols

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[10][12] A decrease in formazan production is indicative of reduced cell viability.

Protocol: MTT Assay

-

Cell Seeding : Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Prepare serial dilutions of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine in culture medium and treat the cells for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2.2.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11][13] An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.[13]

Protocol: LDH Assay

-

Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection : After the treatment period, centrifuge the 96-well plate and collect the supernatant.

-

LDH Reaction : Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of diaphorase and INT).

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance at 490 nm.

-

Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation

| Assay | Endpoint | 24-hour Exposure | 48-hour Exposure |

| MTT | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

| LDH | EC₅₀ (µM) | [Insert Value] | [Insert Value] |

Chapter 3: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[14] A standard in vitro battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell micronucleus test.[15][16]

Rationale for Genotoxicity Testing

The Ames test detects point mutations, while the micronucleus test identifies chromosomal damage.[14] Together, they provide a comprehensive assessment of a compound's mutagenic and clastogenic potential.[14]

Experimental Protocols

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.[17] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow in a histidine-deficient medium.[14]

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection : Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Compound Exposure : In a test tube, mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.

-

Plating : Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting : Count the number of revertant colonies on each plate.

-

Data Analysis : A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

3.2.2. In Vitro Micronucleus Test

This assay detects the formation of micronuclei in the cytoplasm of interphase cells.[14] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol: In Vitro Micronucleus Test

-

Cell Culture and Treatment : Treat a suitable mammalian cell line (e.g., CHO-K1, TK6) with the test compound for a duration that covers at least one cell cycle, with and without S9 mix.

-

Cytochalasin B Addition : Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining : Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI, Giemsa).

-

Microscopic Analysis : Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Chapter 4: Safety Pharmacology Profiling

Early assessment of potential adverse effects on major physiological systems is a critical component of preclinical safety evaluation.[18][19] For a novel compound like 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine, initial safety pharmacology screening should focus on cardiovascular and metabolic liabilities.

Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[20] Therefore, assessing the interaction of the test compound with the hERG channel is a regulatory requirement.[21]

Experimental Workflow: hERG Inhibition Assay

Caption: Workflow for hERG channel inhibition assay.

Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation : Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application : Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) to apply increasing concentrations of the test compound.[20]

-

Voltage Protocol : Apply a specific voltage protocol to elicit the characteristic hERG tail current.

-

Current Measurement : Measure the amplitude of the hERG tail current before and after compound application.

-

Data Analysis : Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Drug Metabolism: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[22][23] Inhibition of these enzymes can lead to adverse drug-drug interactions.[24][25] An early assessment of the inhibitory potential of the test compound against major CYP isoforms is essential.[26]

Protocol: CYP Inhibition Assay (Fluorometric)

-

Enzyme and Substrate Preparation : Use human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their corresponding fluorogenic probe substrates.[23]

-

Compound Incubation : Incubate the enzymes with the test compound at various concentrations.

-

Reaction Initiation : Initiate the reaction by adding NADPH.

-

Fluorescence Measurement : Measure the fluorescence of the metabolite produced over time using a plate reader.

-

Data Analysis : Calculate the rate of metabolite formation and determine the IC₅₀ of the test compound for each CYP isoform.

Data Presentation

| Assay | Isoform | IC₅₀ (µM) |

| hERG Inhibition | - | [Insert Value] |

| CYP Inhibition | CYP1A2 | [Insert Value] |

| CYP2C9 | [Insert Value] | |

| CYP2C19 | [InsertValue] | |

| CYP2D6 | [Insert Value] | |

| CYP3A4 | [Insert Value] |

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the preliminary toxicity screening of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can efficiently identify potential toxicological liabilities, enabling informed decision-making in the early stages of drug or agrochemical development. The data generated from this workflow will provide a solid foundation for more advanced preclinical safety studies and will be instrumental in guiding the optimization of lead compounds with improved safety profiles. It is imperative that all experimental work is conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and regulatory acceptance.[19][27]

References

-

Tetflupyrolimet - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.

- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025, June 11). PMC.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.

- Predict - Life Science Software – Drug Research & Development. (n.d.). Instem.

- 3-methyl-3-[4-(trifluoromethyl)

- Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.

- S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.

- Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.

- OECD Test Guideline 425. (n.d.).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).

- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.

- hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.

- ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction. (n.d.). Certara.

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.

- Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023, April 17). PMC.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. (2025, August 5).

- Pesticides: T - Z. (n.d.). Fluoride Action Network.

- Cell-based hERG Channel Inhibition Assay in High-throughput Form

- Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC - NIH.

- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.

- A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. (2012, April 15). PubMed.

- PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.

- Software to Predict Toxicity | Safety Endpoints Calcul

- OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV.

- LDH assay kit guide: Principles and applic

- From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN.

- LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences.

- OECD Releases 2025 Test Guideline Programme Upd

- In Silico Toxicity Prediction. (2024, September 30). PozeSCAF.

- CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.

- Pesticide Toxicity Profile: Synthetic Pyrethroid Pesticides. (n.d.). Florida Online Journals.

- Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017, December 20). IntechOpen.

- Cytochrome P450 Assay Services. (n.d.). Reaction Biology.

- In Vitro Toxicology Models. (n.d.). Charles River.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.

- Benefits of a combination of 24-well Ames and 96-well MNT assays. (2024, June 25). Gentronix.

- ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024, April 22). Oxford Academic.

- FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.

- A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2026, February 7).

- Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. instem.com [instem.com]

- 6. ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction [certara.com.cn]

- 7. acdlabs.com [acdlabs.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]

- 10. researchgate.net [researchgate.net]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. tiarisbiosciences.com [tiarisbiosciences.com]

- 14. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 15. Combining 24-well Ames & 96-well MNT assays | Gentronix [gentronix.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. fda.gov [fda.gov]

- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. enamine.net [enamine.net]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

Physicochemical Profiling of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine: A Technical Guide for Drug Design

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A primary driver of late-stage attrition is the suboptimal physicochemical properties of drug candidates, which govern their absorption, distribution, metabolism, and excretion (ADME).[1][2] Therefore, a thorough understanding and early optimization of these properties are critical for success.[3][4] This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel scaffold, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine, and outlines the experimental and computational methodologies required for its characterization in a drug design context.

The structure of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine combines several key features relevant to medicinal chemistry. The pyrrolidine ring is a versatile, non-planar scaffold that provides three-dimensional diversity, which is increasingly sought after in drug candidates.[5] The gem-dimethyl substitution on the pyrrolidine ring can influence the ring's conformation and metabolic stability. The 4-(trifluoromethyl)phenyl group is a common moiety in drug design, known to enhance metabolic stability, binding affinity, and lipophilicity due to the strong electron-withdrawing nature of the trifluoromethyl group.[6]

This document serves as a roadmap for the systematic evaluation of this compound, from initial in silico predictions to detailed experimental protocols. By following this guide, researchers can build a robust physicochemical profile to inform rational drug design and candidate selection.

Part 1: Molecular Profile and In Silico Prediction

Before embarking on extensive experimental work, computational tools provide a rapid and cost-effective means to predict the physicochemical properties of a novel compound.[7][8] These predictions help to anticipate potential liabilities and guide the experimental design.

Molecular Structure:

-

IUPAC Name: 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine

-

Molecular Formula: C₁₃H₁₆F₃N

-

Molecular Weight: 259.27 g/mol

-

Chiral Centers: The C4 position is a chiral center, leading to two enantiomers (R and S). Stereochemistry can significantly impact biological activity and should be controlled during synthesis and testing.[9]

Numerous software platforms, such as ACD/Labs ADME Suite, SwissADME, and others, can be used to generate initial predictions for key ADME-related properties.[10][11]

Table 1: Predicted Physicochemical Properties of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine

| Property | Predicted Value | Importance in Drug Design |

| pKa | 9.5 - 10.5 | Governs ionization state, impacting solubility, permeability, and target binding. The pyrrolidine nitrogen is basic.[5] |

| logP | 3.0 - 4.0 | Measures lipophilicity, a key driver of membrane permeability, protein binding, and metabolic clearance.[12][13] |

| Aqueous Solubility (logS) | -4.0 to -5.0 | Low solubility can limit absorption and lead to unreliable in vitro assay results.[14] |

| Polar Surface Area (PSA) | ~12 Ų | Influences cell membrane permeability and blood-brain barrier penetration. |